![molecular formula C20H36O3 B13837793 (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid is a complex organic compound characterized by its unique structural features It contains an epoxide ring and a long aliphatic chain with a double bond in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid typically involves multiple steps. One common approach is the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperoxybenzoic acid (mCPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, saturated aliphatic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid involves its interaction with specific molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid methyl ester: A methyl ester derivative with similar structural features.
This compound ethyl ester: An ethyl ester derivative with comparable properties.
Uniqueness
This compound is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its epoxide ring and Z-configuration double bond are key features that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C20H36O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,18-19H,2-3,5,7-17H2,1H3,(H,21,22)/b6-4-/t18-,19+/m0/s1 |
Clave InChI |
FFYIZOYJCCKMDJ-QKJYYDANSA-N |
SMILES isomérico |
CCCCC[C@H]1[C@H](O1)CCCC/C=C\CCCCCCC(=O)O |
SMILES canónico |
CCCCCC1C(O1)CCCCC=CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


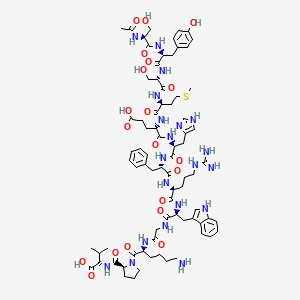
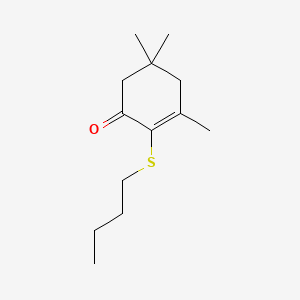
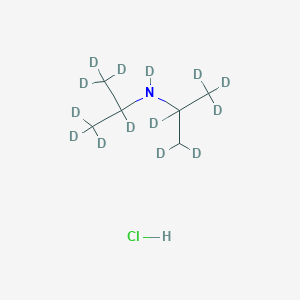
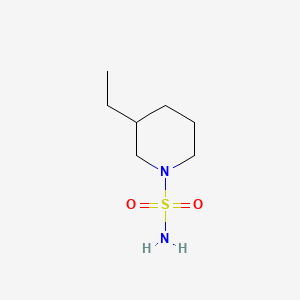
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
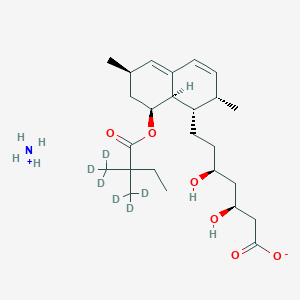
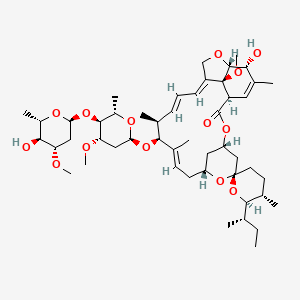
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

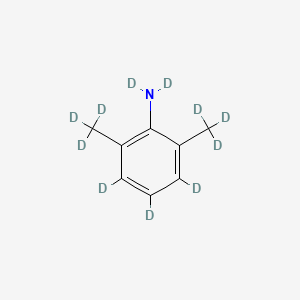

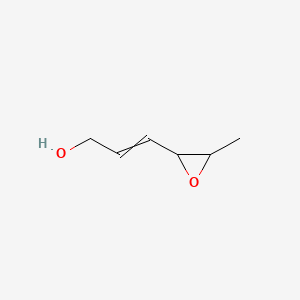
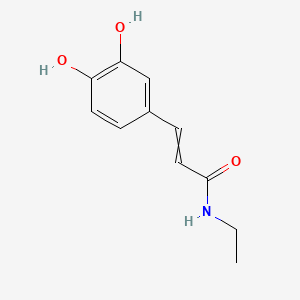
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
